Orteronel

Catalog No.
S548883
CAS No.
566939-85-3
M.F
C18H17N3O2
M. Wt
307.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orteronel

CAS Number

566939-85-3

Product Name

Orteronel

IUPAC Name

6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1

InChI Key

OZPFIJIOIVJZMN-SFHVURJKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

6-((7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo(1,2-c)imidazol-7-yl)-N-methyl-2-naphthamide, orteronel, TAK-700

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@]3(CCN4C3=CN=C4)O

The exact mass of the compound Orteronel is 307.13208 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Orteronel (TAK-700), CAS 566939-85-3, is a potent, non-steroidal imidazole-based inhibitor of cytochrome P450 17A1 (CYP17A1). Unlike first-generation steroidal inhibitors, Orteronel is procured specifically for its biochemical precision, offering highly selective inhibition of the 17,20-lyase activity over the 17α-hydroxylase function of the same enzyme[1]. This selectivity, combined with its non-steroidal scaffold, makes it a critical baseline material for researchers requiring targeted androgen synthesis suppression without the confounding off-target receptor binding or broad-spectrum CYP interference typical of legacy compounds[2].

Procuring generic CYP17A1 inhibitors like abiraterone or ketoconazole as substitutes for Orteronel introduces fatal methodological flaws in precision steroidogenesis models. Abiraterone is a steroidal compound that non-selectively blocks both 17α-hydroxylase and 17,20-lyase, completely ablating parallel glucocorticoid synthesis pathways and requiring complex compensatory supplementation in vivo [1]. Furthermore, abiraterone is actively metabolized into 3-keto-5α-abiraterone, a known androgen receptor agonist that confounds androgen-deprivation assays [2]. Ketoconazole, alternatively, acts as a pan-CYP inhibitor, destroying the metabolic specificity required for clean multi-pathway biological assays. Orteronel’s non-steroidal, lyase-selective profile avoids these specific procurement pitfalls.

Intra-Enzyme Selectivity (17,20-Lyase vs. 17α-Hydroxylase)

Orteronel provides a distinct biochemical advantage by selectively targeting the 17,20-lyase function of CYP17A1 while sparing 17α-hydroxylase activity. Preclinical quantitative assays demonstrate Orteronel's IC50 for 17,20-lyase is 139 nmol/L compared to 760 nmol/L for 17α-hydroxylase, yielding a >5-fold selectivity[1]. In contrast, the steroidal baseline abiraterone exhibits near 1:1 non-selective inhibition (IC50 ~4-6 nM for both functions) .

Evidence Dimension17,20-lyase vs. 17α-hydroxylase IC50 ratio
Target Compound DataOrteronel: 139 nM vs 760 nM (>5-fold selectivity)
Comparator Or BaselineAbiraterone: ~1:1 non-selective inhibition
Quantified DifferenceOrteronel exhibits >500% greater selectivity for the lyase pathway compared to abiraterone.
ConditionsIn vitro biochemical CYP17A1 functional assays

Allows researchers to suppress downstream androgen production without artificially obliterating the upstream cortisol/glucocorticoid synthesis pathway, reducing the need for complex compensatory supplementation in experimental models.

Elimination of Steroidal Metabolite Confounding (AR Agonism)

A critical procurement differentiator for Orteronel is its imidazole-based, non-steroidal scaffold. The standard in-class comparator, abiraterone, is a steroidal molecule that undergoes enzymatic conversion by HSD3B1 and 5α-reductase into 3-keto-5α-abiraterone [1]. This metabolite is a documented androgen receptor (AR) agonist, which actively promotes the proliferation of AR-positive cell lines, directly undermining the intended androgen-deprivation effect. Orteronel produces zero steroidal metabolites, ensuring a clean pharmacological background for AR-axis research[2].

Evidence DimensionFormation of AR-agonistic metabolites
Target Compound DataOrteronel: 0% steroidal metabolites formed
Comparator Or BaselineAbiraterone: Forms 3-keto-5α-abiraterone, a potent AR agonist
Quantified DifferenceComplete elimination of off-target AR agonism caused by drug degradation products.
ConditionsCellular metabolism in AR-positive prostate cancer models (e.g., LNCaP, VCaP)

Prevents false-positive proliferation or altered gene expression in sensitive androgen receptor assays caused by the inhibitor's own degradation products, ensuring reliable material selection for oncology research.

Off-Target Cytochrome P450 (CYP) Isoform Exclusion

For complex metabolic and pharmacokinetic modeling, Orteronel offers a highly inert off-target profile compared to broad-spectrum alternatives. Quantitative profiling shows Orteronel has an IC50 > 10,000 nM for CYP3A4 and > 1,000 nM for CYP11B1 (11β-hydroxylase) . Conversely, comparators like ketoconazole and abiraterone exhibit potent promiscuous inhibition across multiple CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4 [1].

Evidence DimensionOff-target CYP3A4 and CYP11B1 inhibition (IC50)
Target Compound DataOrteronel: CYP3A4 > 10,000 nM; CYP11B1 > 1,000 nM
Comparator Or BaselineKetoconazole / Abiraterone: Potent multi-CYP inhibition (IC50s in the low nanomolar range)
Quantified DifferenceOrders of magnitude lower binding affinity for non-target metabolic CYPs.
ConditionsHuman liver microsome and recombinant CYP isoform panels

Guarantees that observed metabolic or cellular effects are strictly due to 17,20-lyase inhibition rather than generalized cytochrome P450 toxicity, making it the ideal choice for multi-compound assay panels.

Pathway-Selective Steroidogenesis Modeling

Due to its >5-fold selectivity for 17,20-lyase over 17α-hydroxylase, Orteronel is the optimal reagent for in vitro and in vivo models requiring targeted androgen suppression without the complete ablation of cortisol/glucocorticoid pathways [1]. This makes it vastly superior to abiraterone in adrenal cell line research where maintaining baseline glucocorticoid viability is necessary.

Clean-Background Androgen Receptor (AR) Assays

Because Orteronel is non-steroidal and cannot be metabolized into AR-agonistic byproducts (unlike abiraterone's conversion to 3-keto-5α-abiraterone), it is the preferred inhibitor for studying pure androgen deprivation in AR-sensitive prostate cancer cell lines (e.g., LNCaP, VCaP) [2].

Multi-Compound Drug-Drug Interaction (DDI) Studies

Orteronel's lack of significant interaction with major metabolic enzymes like CYP3A4 (IC50 > 10,000 nM) allows it to be co-administered in complex cellular or animal models with other experimental therapeutics without artificially altering their pharmacokinetic clearance rates .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

307.132076794 Da

Monoisotopic Mass

307.132076794 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UE5K2FNS92

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pharmacology

Orteronel is an orally bioavailable non-steroidal androgen synthesis inhibitor of steroid 17alpha-monooxygenase (17,20 lyase) with potential antiandrogen activity. TAK-700 binds to and inhibits the steroid 17alpha-monooxygenase in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1 (P450C17), localized to the endoplasmic reticulum (ER), exhibits both 17alpha-hydroxylase and 17,20-lyase activities, and plays a key role in the steroidogenic pathway that produces steroidal hormones, such as progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP17 [HSA:1586] [KO:K00512]

Pictograms

Health Hazard

Health Hazard

Other CAS

566939-85-3

Wikipedia

Orteronel

Dates

Last modified: 08-15-2023
1: Zainuddin M, Vinod AB, Gurav SD, Police A, Kumar A, Mithra C, Dewang P, Kethiri RR, Mullangi R. Preclinical assessment of Orteronel(®), a CYP17A1 enzyme inhibitor in rats. Eur J Drug Metab Pharmacokinet. 2016 Feb;41(1):1-7. doi: 10.1007/s13318-014-0229-2. PubMed PMID: 25297456.
2: Goto A, Moriya Y, Takeuchi T, Mandai T, Tagawa Y, Kondo T, Asahi S. Pharmacokinetics and Urinary Excretion Mechanism of Orteronel (TAK-700), A Novel 17,20-Lyase Inhibitor, in Animals. Drug Res (Stuttg). 2016 Apr;66(4):217-22. doi: 10.1055/s-0035-1564118. PubMed PMID: 26418412.
3: Cathomas R, Crabb SJ, Mark M, Winterhalder R, Rothermundt C, Elliott T, von Burg P, Kenner H, Hayoz S, Vilei SB, Rauch D, Roggero E, Mohaupt MG, Bernhard J, Manetsch G, Gillessen S; Swiss Group for Clinical Cancer Research SAKK.. Orteronel Switch Maintenance Therapy in Metastatic Castration Resistant Prostate Cancer After First-Line Docetaxel: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial (SAKK 08/11). Prostate. 2016 Dec;76(16):1519-1527. doi: 10.1002/pros.23236. PubMed PMID: 27457964.
4: Lu C, Suri A, Shyu WC, Prakash S. Assessment of cytochrome P450-mediated drug-drug interaction potential of orteronel and exposure changes in patients with renal impairment using physiologically based pharmacokinetic modeling and simulation. Biopharm Drug Dispos. 2014 Dec;35(9):543-52. doi: 10.1002/bdd.1919. PubMed PMID: 25264242.
5: Petrylak DP, Gandhi JG, Clark WR, Heath E, Lin J, Oh WK, Agus DB, Carthon B, Moran S, Kong N, Suri A, Bargfrede M, Liu G. Phase 1/2 study of orteronel (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel-prednisone in metastatic castration-resistant prostate cancer. Invest New Drugs. 2015 Apr;33(2):397-408. doi: 10.1007/s10637-014-0199-x. PubMed PMID: 25556680; PubMed Central PMCID: PMC4390470.
6: Saad F, Fizazi K, Jinga V, Efstathiou E, Fong PC, Hart LL, Jones R, McDermott R, Wirth M, Suzuki K, MacLean DB, Wang L, Akaza H, Nelson J, Scher HI, Dreicer R, Webb IJ, de Wit R; ELM-PC 4 investigators.. Orteronel plus prednisone in patients with chemotherapy-naive metastatic castration-resistant prostate cancer (ELM-PC 4): a double-blind, multicentre, phase 3, randomised, placebo-controlled trial. Lancet Oncol. 2015 Mar;16(3):338-48. doi: 10.1016/S1470-2045(15)70027-6. PubMed PMID: 25701170.
7: Fizazi K, Jones R, Oudard S, Efstathiou E, Saad F, de Wit R, De Bono J, Cruz FM, Fountzilas G, Ulys A, Carcano F, Agarwal N, Agus D, Bellmunt J, Petrylak DP, Lee SY, Webb IJ, Tejura B, Borgstein N, Dreicer R. Phase III, randomized, double-blind, multicenter trial comparing orteronel (TAK-700) plus prednisone with placebo plus prednisone in patients with metastatic castration-resistant prostate cancer that has progressed during or after docetaxel-based therapy: ELM-PC 5. J Clin Oncol. 2015 Mar 1;33(7):723-31. doi: 10.1200/JCO.2014.56.5119. PubMed PMID: 25624429; PubMed Central PMCID: PMC4879718.
8: Suzuki K, Ozono S, Yamaguchi A, Koike H, Matsui H, Nagata M, Takubo T, Miyashita K, Matsushima T, Akaza H. A phase 1 multiple-dose study of orteronel in Japanese patients with castration-resistant prostate cancer. Cancer Chemother Pharmacol. 2015 Feb;75(2):373-80. doi: 10.1007/s00280-014-2654-y. PubMed PMID: 25537627; PubMed Central PMCID: PMC4305367.
9: Yamaoka M, Hara T, Araki H, Kaku T, Hitaka T, Tasaka A, Kusaka M. Effect of an investigational CYP17A1 inhibitor, orteronel (TAK-700), on estrogen- and corticoid-synthesis pathways in hypophysectomized female rats and on the serum estradiol levels in female cynomolgus monkeys. J Steroid Biochem Mol Biol. 2013 Nov;138:298-306. doi: 10.1016/j.jsbmb.2013.07.002. PubMed PMID: 23856460.
10: Suri A, Pusalkar S, Li Y, Prakash S. Absorption, Distribution, and Excretion of the Investigational Agent Orteronel (TAK-700) in Healthy Male Subjects: A Phase 1, Open-Label, Single-Dose Study. Clin Pharmacol Drug Dev. 2016 May;5(3):180-7. doi: 10.1002/cpdd.234. PubMed PMID: 27163496.
11: Van Hook K, Huang T, Alumkal JJ. Orteronel for the treatment of prostate cancer. Future Oncol. 2014 Apr;10(5):803-11. doi: 10.2217/fon.14.35. PubMed PMID: 24799061; PubMed Central PMCID: PMC4148348.
12: Hara T, Kouno J, Kaku T, Takeuchi T, Kusaka M, Tasaka A, Yamaoka M. Effect of a novel 17,20-lyase inhibitor, orteronel (TAK-700), on androgen synthesis in male rats. J Steroid Biochem Mol Biol. 2013 Mar;134:80-91. doi: 10.1016/j.jsbmb.2012.10.020. PubMed PMID: 23146910.
13: Suri A, Pham T, MacLean DB. A Phase 1, Randomized, Single-Dose Crossover Pharmacokinetic Study to Investigate the Effect of Food Intake on Absorption of Orteronel (TAK-700) in Healthy Male Subjects. Clin Pharmacol Drug Dev. 2016 May;5(3):188-95. doi: 10.1002/cpdd.233. PubMed PMID: 27163497.
14: Kumar A, S VK, Gurav S, Zainuddin M, Dewang P, Kethiri RR, Rajagopal S, Mullangi R. Development and validation of an RP-HPLC method for the quantitation of Orteronel (TAK-700), a CYP17A1 enzyme inhibitor, in rat plasma and its application to a pharmacokinetic study. Biomed Chromatogr. 2013 Dec;27(12):1590-4. doi: 10.1002/bmc.2964. PubMed PMID: 23788266.
15: Rampurwala M, Wisinski KB, Burkard ME, Ehsani S, O'Regan RM, Carmichael L, Kim K, Kolesar J, Tevaarwerk AJ. Phase 1b study of orteronel in postmenopausal women with hormone-receptor positive (HR+) metastatic breast cancer. Invest New Drugs. 2016 Nov 8. [Epub ahead of print] PubMed PMID: 27826831.
16: Hussain M, Corn PG, Michaelson MD, Hammers HJ, Alumkal JJ, Ryan CJ, Bruce JY, Moran S, Lee SY, Lin HM, George DJ; Prostate Cancer Clinical Trials Consortium, a program of the Department of Defense Prostate Cancer Research Program and the Prostate Cancer Foundation.. Phase II study of single-agent orteronel (TAK-700) in patients with nonmetastatic castration-resistant prostate cancer and rising prostate-specific antigen. Clin Cancer Res. 2014 Aug 15;20(16):4218-27. doi: 10.1158/1078-0432.CCR-14-0356. PubMed PMID: 24965748.
17: Yamaoka M, Hara T, Hitaka T, Kaku T, Takeuchi T, Takahashi J, Asahi S, Miki H, Tasaka A, Kusaka M. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys. J Steroid Biochem Mol Biol. 2012 Apr;129(3-5):115-28. doi: 10.1016/j.jsbmb.2012.01.001. PubMed PMID: 22249003.
18: Dreicer R, MacLean D, Suri A, Stadler WM, Shevrin D, Hart L, MacVicar GR, Hamid O, Hainsworth J, Gross ME, Shi Y, Webb IJ, Agus DB. Phase I/II trial of orteronel (TAK-700)--an investigational 17,20-lyase inhibitor--in patients with metastatic castration-resistant prostate cancer. Clin Cancer Res. 2014 Mar 1;20(5):1335-44. doi: 10.1158/1078-0432.CCR-13-2436. PubMed PMID: 24418642.
19: Gurav S, Police A, Zainuddin M, Farooqui JH, Reddy G K, Kethiri RR, Rajagopal S, Mullangi R. Development and validation of a highly sensitive LC-ESI-MS/MS method for the determination of Orteronel® (TAK-700) in rat plasma: application to a pharmacokinetic study. Bioanalysis. 2012 Jun;4(12):1471-80. doi: 10.4155/bio.12.107. PubMed PMID: 22793031.
20: Zhu H, Garcia JA. Targeting the adrenal gland in castration-resistant prostate cancer: a case for orteronel, a selective CYP-17 17,20-lyase inhibitor. Curr Oncol Rep. 2013 Apr;15(2):105-12. doi: 10.1007/s11912-013-0300-1. Review. PubMed PMID: 23371447.

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